molecular formula C8H20CuN2O2 B1627359 COPPER II DIMETHYLAMINOETHOXIDE CAS No. 41119-18-0

COPPER II DIMETHYLAMINOETHOXIDE

Cat. No.: B1627359
CAS No.: 41119-18-0
M. Wt: 239.8 g/mol
InChI Key: DWAKBHGVYLLUMG-UHFFFAOYSA-N
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Description

. This compound is known for its unique chemical properties and versatility in different reactions.

Mechanism of Action

Result of Action

Copper(2+) bis[2-(dimethylamino)ethan-1-olate] is used as an ALD/CVD precursor for the preparation of Cu, Cu2O, or Cu2S films for electronic applications at temperatures ranging from 135 to 170°C . The resulting films could have various applications in electronics.

Action Environment

The action of Copper(2+) bis[2-(dimethylamino)ethan-1-olate] is sensitive to air and moisture . These environmental factors could influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of COPPER II DIMETHYLAMINOETHOXIDE typically involves the reaction of copper(II) salts with 2-(dimethylamino)ethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The general reaction can be represented as follows:

Cu(II) salt+2(dimethylamino)ethanolCopper(2+) bis[2-(dimethylamino)ethan-1-olate]+by-products\text{Cu(II) salt} + 2 \text{(dimethylamino)ethanol} \rightarrow \text{this compound} + \text{by-products} Cu(II) salt+2(dimethylamino)ethanol→Copper(2+) bis[2-(dimethylamino)ethan-1-olate]+by-products

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

COPPER II DIMETHYLAMINOETHOXIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.

    Reduction: It can be reduced to lower oxidation state copper complexes.

    Substitution: The ligand (2-(dimethylamino)ethanol) can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

    Substitution: Ligand exchange reactions can be carried out using various ligands like amines, phosphines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes.

Scientific Research Applications

COPPER II DIMETHYLAMINOETHOXIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and oxidation reactions.

    Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

  • Copper(2+) bis[2-(diethylamino)ethan-1-olate]
  • Copper(2+) bis[2-(dimethylamino)propan-1-olate]
  • Copper(2+) bis[2-(methylamino)ethan-1-olate]

Uniqueness

COPPER II DIMETHYLAMINOETHOXIDE is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

copper;2-(dimethylamino)ethanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H10NO.Cu/c2*1-5(2)3-4-6;/h2*3-4H2,1-2H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAKBHGVYLLUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC[O-].CN(C)CC[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20CuN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578421
Record name Copper(2+) bis[2-(dimethylamino)ethan-1-olate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41119-18-0
Record name Copper(2+) bis[2-(dimethylamino)ethan-1-olate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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